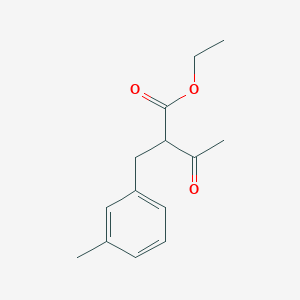

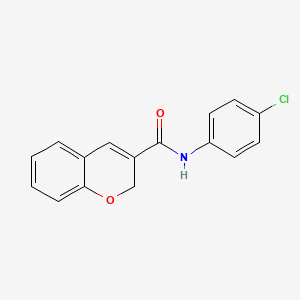

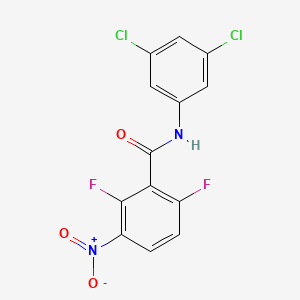

N-(4-nitrophenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-nitrophenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a benzofuran derivative, which is a class of compounds known for their diverse biological activities. While the provided papers do not specifically discuss this compound, they do provide insights into the synthesis and biological evaluation of related benzofuran derivatives, as well as structural analysis techniques that could be applied to this compound.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the formation of the benzofuran ring followed by the introduction of various substituents at specific positions on the ring to achieve desired biological activities. Paper discusses the synthesis of 3-substituted-benzofuran-2-carboxylic esters, which are structurally related to the compound . The synthesis process includes the introduction of a sulfur atom at the three-position substituent, which was found to improve ischemic cell death inhibitory potency. This suggests that the synthesis of N-(4-nitrophenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide would similarly involve multiple steps to introduce the appropriate functional groups at the correct positions on the benzofuran ring.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation, as described in paper . These techniques provide detailed information about the crystal system, lattice constants, and molecular geometry. For the compound , similar methods could be used to determine its precise molecular structure, which is crucial for understanding its interactions with biological targets.

Chemical Reactions Analysis

The reactivity of benzofuran derivatives can be influenced by the substituents attached to the benzofuran ring. Paper uses density functional theory (DFT) to calculate electronic properties such as HOMO and LUMO energies, which are indicative of a molecule's chemical reactivity. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan are also investigated to estimate the chemical reactivity. These theoretical calculations could be applied to N-(4-nitrophenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide to predict its reactivity and potential chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including its thermodynamic properties and antioxidant activity, can be determined experimentally and theoretically. Paper describes the use of DFT calculations to determine these properties and the DPPH free radical scavenging test to evaluate antioxidant activity. For N-(4-nitrophenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, similar tests and calculations could be conducted to assess its physical and chemical properties, which would be important for its potential use in various applications.

科学的研究の応用

Crystal Structure Analysis

N-(4-nitrophenyl) derivatives have been synthesized and characterized, with studies revealing their crystal structures through single-crystal X-ray diffraction. These analyses provide insights into the molecular geometries and intermolecular interactions, which are crucial for understanding the material properties and potential applications in designing new compounds and materials (Saeed, Hussain, & Flörke, 2008).

Corrosion Inhibition

Research has shown that N-phenyl-benzamide derivatives, including those with nitro substituents, demonstrate significant inhibition efficiency against the acidic corrosion of mild steel. These findings highlight their potential application in corrosion protection technologies, which is essential for extending the lifespan of metal infrastructure (Mishra et al., 2018).

Chemosensors for Cyanide Detection

N-nitrophenyl benzamide derivatives have been developed as chemosensors for detecting cyanide ions in aqueous environments. Their high selectivity makes them practical for monitoring cyanide concentrations in water samples, which is critical for environmental monitoring and ensuring water safety (Sun, Wang, & Guo, 2009).

Polymer Synthesis and Applications

Studies have explored the synthesis of polymers and copolymers containing N-(4-nitrophenyl) benzamide units, demonstrating their potential in creating materials with unique properties such as low polydispersity and thermal stability. These materials could find applications in various fields, including the development of high-performance polymers and nanocomposites (Yokozawa et al., 2002).

Two-Photon Uncaging for Biological Studies

The design and synthesis of chromophores based on N-(4-nitrophenyl) units for two-photon (TP) uncaging using near-infrared light have been reported. These compounds offer promising applications in physiological studies, allowing for the precise control of biochemical reactions in living organisms with minimal damage and deep tissue penetration (Komori et al., 2016).

Fluorescent Properties and Antiproliferative Activities

Research into 4-nitrophenyl-functionalized benzofuran derivatives has evaluated their binding activities with telomeric DNA and antiproliferative activities against tumor cells. These studies suggest potential applications in cancer research and the development of therapeutic agents targeting DNA structures in cancer cells (Carella et al., 2019).

特性

IUPAC Name |

N-(4-nitrophenyl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3N3O5/c24-23(25,26)14-5-3-4-13(12-14)21(30)28-19-17-6-1-2-7-18(17)34-20(19)22(31)27-15-8-10-16(11-9-15)29(32)33/h1-12H,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRTUMJYZJNZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitrophenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)

![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)

![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)

![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)